4-Isopropylpyrimidin-5-amine dihydrochloride
Description
Properties
IUPAC Name |
4-propan-2-ylpyrimidin-5-amine;dihydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.2ClH/c1-5(2)7-6(8)3-9-4-10-7;;/h3-5H,8H2,1-2H3;2*1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MOEMEEFXNFNTKK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=NC=NC=C1N.Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13Cl2N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.10 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Isopropylpyrimidin-5-amine dihydrochloride typically involves the reaction of 4-isopropylpyrimidine with ammonia or an amine source under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require the use of a catalyst to facilitate the reaction. The resulting product is then purified and converted to its dihydrochloride salt form by treatment with hydrochloric acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade reactants and solvents, and the reaction conditions are optimized to maximize yield and purity. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions: 4-Isopropylpyrimidin-5-amine dihydrochloride undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyrimidine N-oxides.
Reduction: Reduction reactions can convert the compound to its corresponding amine derivatives.
Substitution: The amine group at the 5-position can undergo nucleophilic substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Electrophiles such as alkyl halides or acyl chlorides are commonly employed in substitution reactions.
Major Products Formed:
Oxidation: Pyrimidine N-oxides.
Reduction: Amine derivatives.
Substitution: Various substituted pyrimidine derivatives.
Scientific Research Applications
4-Isopropylpyrimidin-5-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex pyrimidine derivatives.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in various chemical processes
Mechanism of Action
The mechanism of action of 4-Isopropylpyrimidin-5-amine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. This interaction can lead to various biological responses, such as inhibition of microbial growth or reduction of inflammation. The exact molecular targets and pathways involved are still under investigation .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Pyrimidine Derivatives
4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride
- Molecular Formula : C₆H₁₀N₄·2HCl
- Molecular Weight : 241.11 g/mol
- Its dual amine groups and methyl substituents suggest utility in nucleoside analog development .
5-[(2-Methylpyridin-1-ium-1-yl)methyl]-2-propylpyrimidin-4-amine Chloride Hydrochloride
- Molecular Formula : C₁₄H₁₉ClN₄·HCl
- Applications : Found in veterinary medications (e.g., Amprolmix-UK, Pancoxin) for antiparasitic activity. The pyridinium group enhances bioavailability .
Pyridoxamine Dihydrochloride
Pharmacological Dihydrochloride Salts
Levocetirizine Dihydrochloride
- Molecular Formula : C₂₁H₂₅ClN₂O₃·2HCl
- Molecular Weight : 461.81 g/mol
- Applications : Antihistamine medication for allergies. The dihydrochloride salt ensures rapid absorption and prolonged efficacy .
Trientine Dihydrochloride
- Applications : Copper-chelating agent for Wilson’s disease. Dihydrochloride formulation enhances stability during storage .
Daclatasvir Dihydrochloride
Key Research Findings and Data Tables
Table 1: Physicochemical Properties
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Solubility (Water) |
|---|---|---|---|
| 4-Amino-5-Aminomethyl-2-Methylpyrimidine Dihydrochloride | C₆H₁₀N₄·2HCl | 241.11 | High |
| Levocetirizine Dihydrochloride | C₂₁H₂₅ClN₂O₃·2HCl | 461.81 | Moderate |
| Pyridoxamine Dihydrochloride | C₈H₁₄Cl₂N₂O₂ | 241.11 | Very High |
Critical Analysis and Limitations
- Structural Insights : The isopropyl group in 4-Isopropylpyrimidin-5-amine dihydrochloride likely increases lipophilicity compared to methyl or pyrrolidinyl substituents in analogs, affecting its pharmacokinetics.
- Data Gaps : Direct pharmacological or toxicological data on the target compound is absent in the evidence, necessitating extrapolation from analogs.
- Contradictions : While some dihydrochlorides (e.g., Levocetirizine) are tightly regulated, others (e.g., research chemicals) lack standardized safety protocols .
Biological Activity
4-Isopropylpyrimidin-5-amine dihydrochloride is a heterocyclic aromatic compound belonging to the pyrimidine family. Its unique structure, characterized by an isopropyl group at the 4-position and an amino group at the 5-position, contributes to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound has the following structural formula:
- Chemical Formula : CHClN
- Molecular Weight : 232.11 g/mol
The presence of the isopropyl group enhances its lipophilicity, potentially improving its ability to penetrate biological membranes and interact with cellular targets effectively.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
- Anti-inflammatory Activity : The compound has shown potential in inhibiting pathways involved in inflammation. Studies suggest it may modulate nitric oxide (NO) production in immune cells, which is crucial for inflammatory responses .
- Antimicrobial Activity : Preliminary investigations indicate that this compound possesses antimicrobial properties, making it a candidate for further development in treating infections.
- Anticancer Potential : There are indications that this compound may influence cancer cell growth and proliferation through specific molecular interactions, although detailed mechanisms remain to be fully elucidated.
The mechanisms underlying the biological activities of this compound involve its interaction with various molecular targets:
- Inhibition of Nitric Oxide Production : The compound has been shown to suppress NO production in activated immune cells, which is significant for its anti-inflammatory effects. The suppression was dose-dependent, with notable efficacy observed at concentrations as low as 50 µM .
- Impact on Enzymatic Pathways : Research suggests that it may interact with enzymes involved in cellular signaling pathways related to inflammation and cancer progression .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effects | Reference |
|---|---|---|
| Anti-inflammatory | Inhibition of NO production in immune cells | |
| Antimicrobial | Broad-spectrum activity against pathogens | |
| Anticancer | Potential inhibition of cancer cell growth |
Case Study: In Vitro Analysis of NO Production
In a study examining the effects of various pyrimidine derivatives on nitric oxide production in mouse peritoneal cells, this compound was included among other compounds. The results indicated that while some derivatives had minimal effects on NO production, this compound significantly reduced NO levels by over 55% at a concentration of 50 µM, demonstrating its potential as a potent anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 4-isopropylpyrimidin-5-amine dihydrochloride, and what reaction conditions are critical for optimal yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, reacting 4-chloro-5-methylpyrimidine with isopropylamine in polar aprotic solvents (e.g., acetonitrile) at 50–80°C. Key parameters include maintaining anhydrous conditions and using bases like potassium carbonate to neutralize HCl byproducts . Purification often involves recrystallization from ethanol/water mixtures.
Q. How can researchers confirm the molecular structure and purity of this compound?
- Methodological Answer : Use a combination of:
- NMR spectroscopy (¹H/¹³C) to verify substituent positions and hydrogen bonding.
- Mass spectrometry (HRMS) for molecular ion confirmation.
- HPLC with UV detection (λ = 254 nm) to assess purity (>95% recommended for biological assays) .
- Elemental analysis to validate stoichiometry (e.g., C, H, N, Cl content).
Q. What are the solubility properties of this compound, and how do they influence experimental design?
- Methodological Answer : The dihydrochloride salt is freely soluble in water and methanol but insoluble in non-polar solvents. For in vitro assays, prepare stock solutions in water (10 mM) and dilute in buffer systems (e.g., PBS). For reactions requiring organic phases, consider freebase conversion via neutralization with NaHCO₃ .
Advanced Research Questions
Q. How can computational modeling optimize the synthesis and predict biological activity of 4-isopropylpyrimidin-5-amine derivatives?
- Methodological Answer :
- Perform density functional theory (DFT) calculations to analyze transition states in substitution reactions, identifying energy barriers for route optimization .
- Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target enzymes (e.g., kinases), leveraging the isopropyl group’s role in hydrophobic interactions .
- Validate predictions with in vitro enzymatic assays (IC₅₀ measurements).
Q. What strategies resolve contradictions in reported biological activities of pyrimidine derivatives like this compound?
- Methodological Answer : Discrepancies may arise from:
- Assay variability : Standardize protocols (e.g., ATP concentration in kinase assays).
- Impurity profiles : Re-evaluate purity via LC-MS and re-test activity .
- Cellular context : Compare results across cell lines (e.g., HEK293 vs. HeLa) to assess cell-type specificity .
Q. How can researchers design experiments to explore the structure-activity relationship (SAR) of this compound?
- Methodological Answer :
- Synthesize analogs with modifications to:
- Isopropyl group : Replace with cyclopropyl or tert-butyl to study steric effects.
- Amine position : Introduce substituents at pyrimidine C2/C6 positions.
- Test analogs in dose-response assays (e.g., EC₅₀ for receptor binding) and correlate with computed LogP values to assess hydrophobicity-activity trends .
Q. What safety protocols are essential for handling light-sensitive or hygroscopic batches of this compound?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
